(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine
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Description
(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets due to their versatile structure .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their broad biological activity .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives are known to interact with enzymes involved in DNA synthesis and repair, such as topoisomerases . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the disruption of DNA replication and transcription processes.
Cellular Effects
The effects of this compound on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site . This binding can prevent the enzyme from interacting with its natural substrate, thereby blocking the biochemical reaction it catalyzes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade when exposed to light or high temperatures . Long-term exposure to this compound in vitro or in vivo can lead to sustained inhibition of enzyme activity and prolonged effects on gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth . At high doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects are seen.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, cytochrome P450 enzymes are known to metabolize benzimidazole derivatives, leading to the formation of various metabolites . These metabolic reactions can affect the compound’s bioavailability and activity within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it may accumulate in certain tissues due to its affinity for specific binding sites . The localization and accumulation of this compound can influence its biological effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus where it can interact with DNA and nuclear proteins, thereby influencing gene expression and cellular processes.
Properties
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPVJORLNSVLOK-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=NC2=CC=CC=C2N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.